molecular formula C20H26N4O B2783877 N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide CAS No. 303091-94-3

N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

Cat. No. B2783877
M. Wt: 338.455
InChI Key: LNURAGQYBJAKSG-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide, also known as IPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPPA belongs to the class of piperazine compounds, which have been extensively studied for their biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide involves the reaction of 4-(propan-2-yl)aniline with 4-(pyridin-2-yl)piperazine-1-carboxylic acid, followed by acetylation of the resulting amine.

Starting Materials
4-(propan-2-yl)aniline, 4-(pyridin-2-yl)piperazine-1-carboxylic acid, Acetic anhydride, Triethylamine, Dichloromethane, Diethyl ether, Sodium bicarbonate, Sodium chloride, Wate

Reaction
Step 1: Dissolve 4-(propan-2-yl)aniline (1.0 equiv) and 4-(pyridin-2-yl)piperazine-1-carboxylic acid (1.1 equiv) in dichloromethane (DCM) and add triethylamine (TEA) (1.2 equiv)., Step 2: Stir the reaction mixture at room temperature for 24 hours., Step 3: Extract the reaction mixture with DCM and wash the organic layer with water and brine., Step 4: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 5: Dissolve the crude product in diethyl ether and add acetic anhydride (1.2 equiv) and TEA (1.2 equiv)., Step 6: Stir the reaction mixture at room temperature for 24 hours., Step 7: Quench the reaction with saturated sodium bicarbonate solution and extract the organic layer with DCM., Step 8: Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product., Step 9: Purify the crude product by column chromatography using a mixture of DCM and diethyl ether as the eluent to obtain the final product, N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide.

Mechanism Of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in the brain and other tissues. N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been shown to interact with GABA receptors, serotonin receptors, and dopamine receptors, among others.

Biochemical And Physiological Effects

N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been found to have various biochemical and physiological effects, depending on the target tissue and the dose used. In the brain, N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been shown to modulate neurotransmitter levels, affect neuronal excitability, and regulate gene expression. In other tissues, N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been found to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide also has some limitations, such as its relatively short half-life and potential toxicity at high doses.

Future Directions

There are several future directions for research on N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide, including:
1. Investigating the potential of N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Developing new derivatives of N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide with improved pharmacokinetic properties and selectivity for specific targets.
3. Studying the effects of N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide on the immune system and its potential as an immunomodulatory agent.
4. Investigating the role of N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide in the regulation of gene expression and epigenetic modifications.
5. Exploring the potential of N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide as a tool for studying the molecular mechanisms of various diseases.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been investigated for its potential therapeutic applications in various diseases, including cancer, epilepsy, and depression. In cancer research, N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In epilepsy research, N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been found to have anticonvulsant properties by modulating the GABAergic system. In depression research, N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been shown to have antidepressant effects by increasing the levels of monoamine neurotransmitters.

properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-16(2)17-6-8-18(9-7-17)22-20(25)15-23-11-13-24(14-12-23)19-5-3-4-10-21-19/h3-10,16H,11-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNURAGQYBJAKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328801
Record name N-(4-propan-2-ylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

CAS RN

303091-94-3
Record name N-(4-propan-2-ylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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